molecular formula C12H14FNO B11831063 (R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one

(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one

Cat. No.: B11831063
M. Wt: 207.24 g/mol
InChI Key: LSNSTGMHGQWUFV-GFCCVEGCSA-N
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Description

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)piperidin-4-one
  • 2-(4-Methylphenyl)piperidin-4-one
  • 2-(4-Chlorophenyl)piperidin-4-one

Uniqueness

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one

InChI

InChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3/t12-/m1/s1

InChI Key

LSNSTGMHGQWUFV-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2

Origin of Product

United States

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